molecular formula C6H4BrNO2 B6234778 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine CAS No. 1367820-78-7

5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine

Cat. No. B6234778
CAS RN: 1367820-78-7
M. Wt: 202
InChI Key:
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Description

5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine is a chemical compound with the CAS Number: 1367820-78-7 . It has a molecular weight of 202.01 and its IUPAC name is 5-bromo [1,3]dioxolo [4,5-b]pyridine . The compound is typically stored at 4°C and is available in powder form .


Synthesis Analysis

The synthesis of [1,3]dioxolo [4′,5′:6,7]chromeno [2,3- b ]pyridines, which are related to 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine, has been achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition . This efficient one-pot three-component reaction has a broad substrate scope and high yield of products .


Molecular Structure Analysis

The InChI code for 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine is 1S/C6H4BrNO2/c7-5-2-1-4-6 (8-5)10-3-9-4/h1-2H,3H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine is a white to brown solid . . The compound is typically stored at 4°C and is stable under normal shipping temperatures .

Scientific Research Applications

Pharmacology: Anticonvulsant Agents

5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine: has been evaluated for its potential as an anticonvulsant agent. Researchers have synthesized derivatives that were tested in preclinical seizure models, showing significant therapeutic profiles . These compounds interact with the GABA A receptor, indicating their potential in treating epilepsy and other seizure-related disorders.

Material Science: Organic Synthesis Intermediate

In material science, this compound serves as a versatile intermediate for organic synthesis. Its structure allows for various chemical modifications, making it a valuable building block for creating new materials with desired properties for industrial applications .

Chemical Synthesis: Building Block for Heterocyclic Compounds

The compound is used in chemical synthesis to create heterocyclic compounds. Its bromo and dioxolo groups make it a reactive species for cross-coupling reactions, which are pivotal in developing pharmaceuticals and agrochemicals .

Biological Studies: Neurotherapeutic Agents

Biological studies have utilized 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine in the design of neurotherapeutic agents. Its derivatives have shown promise in molecular dynamic simulations, binding effectively to neurological receptors and displaying good thermodynamic behavior .

Analytical Chemistry: Reference Standards

In analytical chemistry, this compound is used to create reference standards. These standards are essential for ensuring the accuracy and precision of analytical methods used in pharmaceutical testing and quality control .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine involves the reaction of 2,3-dihydroxypyridine with bromine in the presence of acetic acid to form 5-bromo-2-hydroxypyridine. This intermediate is then reacted with ethylene glycol in the presence of sulfuric acid to form the final product.", "Starting Materials": [ "2,3-dihydroxypyridine", "bromine", "acetic acid", "ethylene glycol", "sulfuric acid" ], "Reaction": [ "Step 1: 2,3-dihydroxypyridine is added to a mixture of bromine and acetic acid and stirred at room temperature for several hours.", "Step 2: The resulting mixture is poured into water and the solid product is collected by filtration and washed with water.", "Step 3: The solid product is then added to a mixture of ethylene glycol and sulfuric acid and heated under reflux for several hours.", "Step 4: The reaction mixture is cooled and poured into water, and the solid product is collected by filtration and washed with water.", "Step 5: The final product, 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine, is obtained as a white solid." ] }

CAS RN

1367820-78-7

Product Name

5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine

Molecular Formula

C6H4BrNO2

Molecular Weight

202

Purity

95

Origin of Product

United States

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